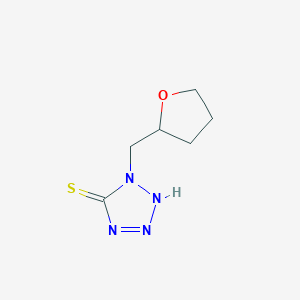

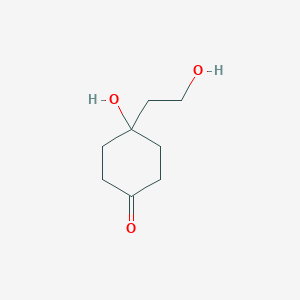

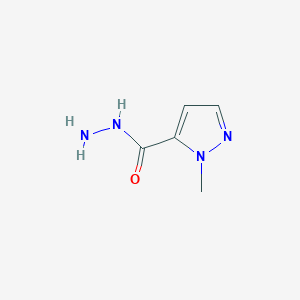

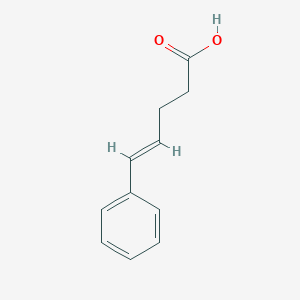

![molecular formula C17H23NO3 B173310 Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- CAS No. 197236-38-7](/img/structure/B173310.png)

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Asymmetric Synthesis

Cyclopentanecarboxylic acid derivatives, including 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-, have been utilized in asymmetric syntheses. For instance, amino-methyl-cyclopentanecarboxylic acids have been synthesized from commercially available materials through a process involving Ireland-Claisen rearrangement, ring-closure metathesis, reduction, and deprotection (Davies et al., 2013).

Synthesis of Amino Acids and Receptor Agonists

These compounds are integral in the enantioselective synthesis of cyclopentanedicarboxylic amino acids, which are analogues of L-glutamic acid, using methods like sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004). They are also used as intermediates in the synthesis of S1P1 receptor agonists (Wallace et al., 2009).

Electrolytic Dissociation Studies

The behavior of cyclopentanedicarboxylic acids in solutions, including their electrolytic dissociation, has been analyzed due to their significant role as pharmaceutical intermediates (Kvaratskhelia et al., 2013).

Structural Studies and Crystallization

The structural aspects of cyclopentanecarboxylic acid derivatives have been explored through methods like X-ray crystallography, which provides insights into their zwitterionic nature in the solid state and their potential for forming strong hydrogen bonds (Curry et al., 1993).

Enzymatic Resolution

These compounds have been subject to enzymatic resolution using esterases and lipases to produce optically pure intermediates useful in carbocyclic nucleoside synthesis (Mahmoudian et al., 1992).

Supramolecular Self-Assembly

Cyclopentanecarboxylic acid derivatives have been studied for their ability to form supramolecular structures, such as tetrameric rings, which are important in crystal packing and could have implications in material science (Kălmăn et al., 2002).

Reaction Studies

Studies on the reactions of cyclopentanecarboxylic acids, including their interaction with carbon monoxide and their thermal decomposition, have been conducted to understand their chemical properties and potential applications (Balaban & Nenitzescu, 1960), (Ahonkhai & Emovon, 1973).

Propriétés

IUPAC Name |

1,2,2-trimethyl-3-[(4-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-11-5-7-12(8-6-11)18-14(19)13-9-10-17(4,15(20)21)16(13,2)3/h5-8,13H,9-10H2,1-4H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPUIEQHIHOULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

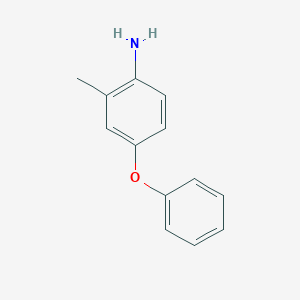

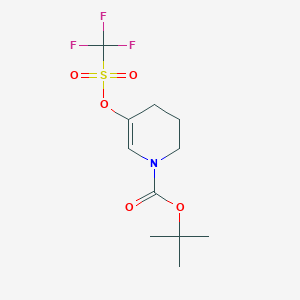

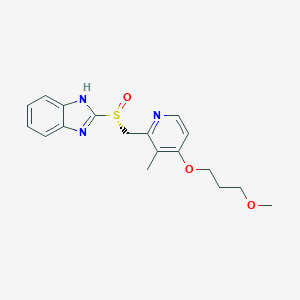

![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)